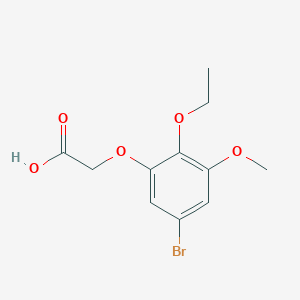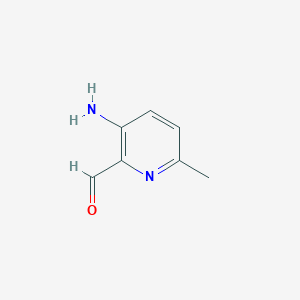
3-Amino-6-methylpicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methylpicolinaldehyde is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol It is characterized by the presence of an amino group at the third position and a methyl group at the sixth position on a picolinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method is the nitration of 6-methylpicolinaldehyde followed by reduction to introduce the amino group at the desired position. The reaction conditions often involve the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, aldehydes, ketones.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, imines.
Scientific Research Applications
3-Amino-6-methylpicolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-methylpicolinaldehyde involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function
Properties
CAS No. |
34050-40-3 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-amino-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,8H2,1H3 |
InChI Key |
ZDNMZQMCAJQPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


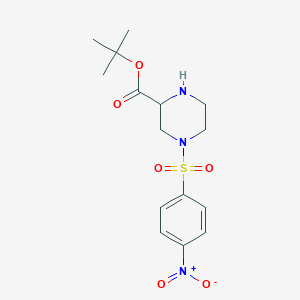
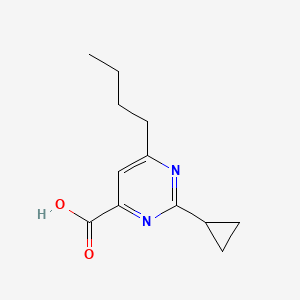

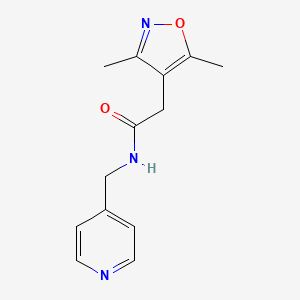
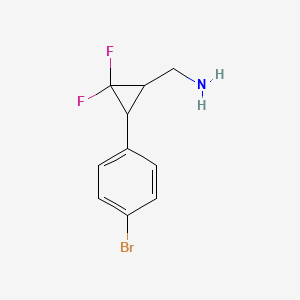
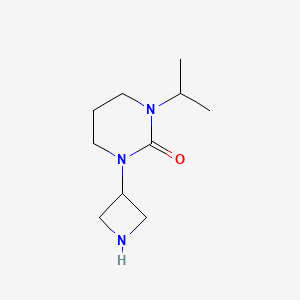
![2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B14867142.png)
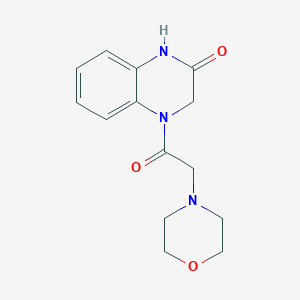
![2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)
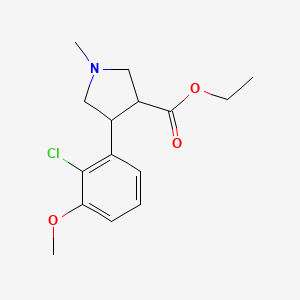
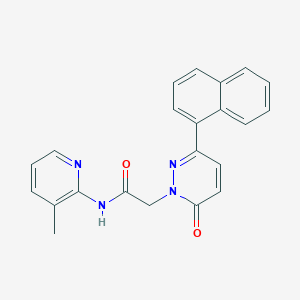
![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
